4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1311866-86-0
VCID: VC7485931
InChI: InChI=1S/C19H24N2O3/c22-14-16-5-7-17(8-6-16)19(24)21-11-9-20(10-12-21)18(23)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2
SMILES: C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O
Molecular Formula: C19H24N2O3
Molecular Weight: 328.412

4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde

CAS No.: 1311866-86-0

Cat. No.: VC7485931

Molecular Formula: C19H24N2O3

Molecular Weight: 328.412

* For research use only. Not for human or veterinary use.

4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde - 1311866-86-0

Specification

CAS No. 1311866-86-0
Molecular Formula C19H24N2O3
Molecular Weight 328.412
IUPAC Name 4-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde
Standard InChI InChI=1S/C19H24N2O3/c22-14-16-5-7-17(8-6-16)19(24)21-11-9-20(10-12-21)18(23)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2
Standard InChI Key LUDIADUIMOOSBO-UHFFFAOYSA-N
SMILES C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O

Introduction

The compound 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde is a synthetic organic molecule with potential applications in medicinal chemistry. It features a piperazine core, a cyclopentylacetyl group, and a benzaldehyde moiety. This structural composition suggests it may serve as a precursor or active compound in drug design, particularly for therapeutic agents targeting specific biological pathways.

Structural Characteristics

  • The compound contains a piperazine ring, which is often associated with pharmacological activity due to its ability to interact with biological receptors.

  • The cyclopentylacetyl group adds hydrophobicity, which can influence membrane permeability and bioavailability.

  • The benzaldehyde moiety introduces reactivity, enabling further chemical modifications or interactions with biological targets.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Acetylation of piperazine: Introducing the cyclopentylacetyl group to the nitrogen atom of piperazine.

  • Amide bond formation: Coupling the modified piperazine with an aromatic aldehyde derivative.

  • Purification and characterization: Using methods like recrystallization, NMR spectroscopy, and mass spectrometry to confirm the structure.

Medicinal Chemistry

  • The compound's structure suggests possible activity as a modulator of central nervous system (CNS) receptors due to the piperazine core.

  • It may also act as an intermediate in the development of drugs targeting metabolic or inflammatory pathways.

Biological Evaluation

Preliminary studies on similar compounds indicate:

  • Antimicrobial properties: Piperazine derivatives often exhibit antibacterial or antifungal activity.

  • CNS Activity: Piperazine-containing molecules are explored for their potential in treating neurological disorders like anxiety or depression.

Research Findings on Related Compounds

While specific data for this compound is limited, studies on structurally similar molecules provide insights:

  • Compounds with benzaldehyde groups have shown promise in enzyme inhibition studies.

  • Cyclopentyl-modified drugs often demonstrate improved pharmacokinetics due to enhanced lipophilicity.

Data Table: Comparison with Analogous Compounds

CompoundActivity/Use CaseIC50_{50} (where applicable)
4-[4-(Cyclopropyl)piperazine-carbonyl]benzaldehydeAnti-inflammatory potentialN/A
Bis(spiropyrazolone)cyclopropanesAnti-leishmanial activity~0.15 µM
ML352Choline transporter inhibitorPotent

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